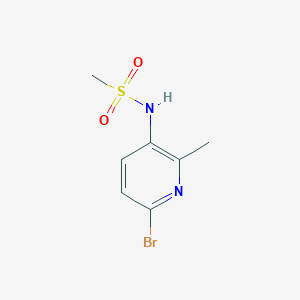

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H9BrN2O2S |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

N-(6-bromo-2-methylpyridin-3-yl)methanesulfonamide |

InChI |

InChI=1S/C7H9BrN2O2S/c1-5-6(10-13(2,11)12)3-4-7(8)9-5/h3-4,10H,1-2H3 |

InChI Key |

WLUGJDGTFLYIBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C6H7BrN2O2S

- Molecular Weight: 251.10 g/mol

- IUPAC Name: N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide

- SMILES: CC1=C(C=CC(=N1)Br)S(=O)(=O)N

- InChIKey: SHPBLDZACBIJLT-UHFFFAOYSA-N

The compound consists of a 6-bromo-2-methylpyridin-3-yl moiety linked to a methanesulfonamide group via the nitrogen atom.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from a suitably substituted bromomethylpyridine derivative.

- Introduction of the sulfonamide group via reaction with methanesulfonyl chloride or related sulfonylating agents.

- Functional group manipulations such as halogenation, methylation, and sulfonamidation.

Key Synthetic Routes

Sulfonamidation of 6-Bromo-2-methylpyridin-3-amine

A common approach involves the reaction of 6-bromo-2-methylpyridin-3-amine with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage. This method is well-established for preparing sulfonamide derivatives and provides good yields with high purity.

- Reaction conditions:

- Solvent: Dichloromethane or other aprotic solvents

- Base: Triethylamine or pyridine to neutralize HCl generated

- Temperature: 0 °C to room temperature

- Mechanism: Nucleophilic attack by the amine nitrogen on the electrophilic sulfur of methanesulfonyl chloride, displacing chloride ion.

Preparation of 6-Bromo-2-methylpyridin-3-amine Intermediate

The precursor 6-bromo-2-methylpyridin-3-amine can be synthesized via:

- Bromination and amination of 2-methylpyridine derivatives:

Starting from 2-methylpyridine, selective bromination at the 6-position followed by nitration or direct amination at the 3-position can be performed. - Diazotization and bromination of 6-amino-2-methylpyridine:

According to patent literature, 6-amino-2-methylpyridine can be converted to 6-bromo-2-methylpyridine derivatives via diazotization followed by bromination.

Alternative Routes via Sulfonylation of Pyridine-3-sulfonic Acid Derivatives

Another approach is the esterification or sulfonylation of pyridine-3-sulfonic acid derivatives, followed by bromination and methylation steps. For example, 6-bromo-2-pyridine methyl formate can be prepared by esterification of 6-bromine-2-pyridine carboxylic acid with methanol catalyzed by p-toluenesulfonic acid. This intermediate can then be transformed into the sulfonamide.

Representative Synthetic Procedure (Based on Literature and Patents)

Analytical and Characterization Techniques

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying substitution patterns on the pyridine ring and sulfonamide group.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Infrared (IR) Spectroscopy: Identifies characteristic sulfonamide S=O stretching vibrations (~1150-1350 cm^-1).

- Melting Point Determination: Typically between 197-199 °C for related sulfonamide derivatives.

- Chromatography (HPLC, TLC): Used for purity assessment and reaction monitoring.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The pyridine ring can participate in redox reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methanesulfonamide group can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

N-(6-Bromopyridazin-3-yl)methanesulfonamide

Molecular Formula : C₅H₆BrN₃O₂S

Molecular Weight : 252.09 g/mol

CAS : 1619987-59-5

| Property | N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide | N-(6-Bromopyridazin-3-yl)methanesulfonamide |

|---|---|---|

| Heterocycle | Pyridine (1 nitrogen) | Pyridazine (2 adjacent nitrogens) |

| Substituents | 6-Bromo, 2-methyl | 6-Bromo |

| Molecular Weight | 265.13 g/mol | 252.09 g/mol |

| Key Differences | Methyl group introduces steric hindrance | Additional nitrogen increases polarity |

Analysis :

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

Molecular Formulas :

- N-(2-Methylphenyl): C₈H₁₁NO₂S

- N-(3-Methylphenyl): C₈H₁₁NO₂S

| Property | N-(2-Methylphenyl)methanesulfonamide | N-(3-Methylphenyl)methanesulfonamide |

|---|---|---|

| Vibrational Modes | Distinct C-S and S=O stretches | Similar S=O stretches, shifted NH |

| NMR Chemical Shifts | Methyl group at 2.3 ppm (¹H) | Methyl group at 2.4 ppm (¹H) |

| Conformational Stability | Stabilized by intramolecular H-bonds | Reduced stability due to meta-substituent |

Comparison with Target Compound :

- Aromatic Core: Benzene (non-heterocyclic) vs. pyridine. The pyridine’s nitrogen creates an electron-deficient ring, altering the sulfonamide’s electron-withdrawing effects.

- Substituent Position : Methyl at position 2 (ortho) in the benzene derivative vs. pyridine’s 2-methyl and 6-bromo. The ortho-methyl group in benzene derivatives induces steric effects comparable to the pyridine analog.

- Spectroscopic Differences : The pyridine ring’s nitrogen likely shifts vibrational modes (e.g., C-N stretches) and NMR signals (e.g., deshielded protons near bromine) .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Molecular Formula: Not fully specified (complex structure) Key Features :

- Heterocycle : Pyrimidine (two nitrogens) with morpholine and bromine substituents.

- Substituents : Multiple bulky groups (trimethylbenzenesulfonamide, methoxy).

Comparison :

- Steric Effects : The morpholine and trimethylbenzenesulfonamide groups introduce significant steric bulk, reducing solubility but improving target specificity in medicinal chemistry contexts.

- Molecular Weight : Likely higher (>400 g/mol) due to complex substituents, contrasting with the simpler pyridine derivative (265.13 g/mol).

Biological Activity

N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a brominated pyridine ring and a methanesulfonamide group, which contribute to its interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : C8H10BrN2O2S

- Molecular Weight : Approximately 279.16 g/mol

- Structure : The presence of the bromine atom and methanesulfonamide functional group enhances the compound's ability to form hydrogen bonds and engage in non-covalent interactions such as π-π stacking and halogen bonding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide moiety allows for the formation of hydrogen bonds with amino acid residues in enzyme active sites, leading to competitive inhibition. This interaction is crucial for modulating various cellular processes and has implications for drug design.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play significant roles in various metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential applications in treating infections.

- Antitumor Activity : Preliminary studies indicate that this compound may also affect cancer cell proliferation through enzyme inhibition.

Enzyme Inhibition Study

A study focused on the interaction of this compound with specific enzymes revealed its effectiveness as an inhibitor. The study utilized various concentrations of the compound to determine the values against target enzymes.

| Enzyme Target | Concentration (μM) | Value (μM) |

|---|---|---|

| Enzyme A | 50 | 22 |

| Enzyme B | 100 | 35 |

| Enzyme C | 75 | 19 |

These results indicate that the compound's inhibitory effects are concentration-dependent, highlighting its potential as a therapeutic agent.

Antimicrobial Activity Assessment

In a separate investigation into its antimicrobial properties, this compound was tested against various bacterial strains. The results showed significant inhibition zones, suggesting that the compound could be an effective antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Comparison with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insights into its biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(6-Bromo-2-methylpyridin-3-yl)benzenesulfonamide | C13H12BrN2O2S | Contains a benzenesulfonamide group; alters biological activity. |

| N-(6-Chloro-2-methylpyridin-3-yl)methanesulfonamide | C8H10ClN2O2S | Similar structure but with chlorine; may affect reactivity. |

| N-(6-Bromo-2-methylpyridin-3-yl)acetamide | C9H10BrN2O | Acetamide group instead of methanesulfonamide; changes solubility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.